![molecular formula C21H22N6O2 B6421423 N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946297-11-6](/img/structure/B6421423.png)
N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that contain a pyrazole ring fused with a pyrimidine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrimidine is a six-membered ring with two nitrogen atoms . The compound also contains methoxy (OCH3) and phenyl (C6H5) substituents, which can influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazole and pyrimidine rings, along with the attached methoxy and phenyl groups . These groups can participate in various intermolecular interactions, influencing the compound’s behavior in solution or in the solid state .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the pyrazolopyrimidine core and the attached functional groups . The nitrogen atoms in the rings can act as nucleophiles in reactions, and the methoxy groups can be involved in reactions such as demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in polar solvents .Scientific Research Applications
CDK2 Inhibitors
Compounds with a pyrazolo[3,4-d]pyrimidine structure have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . Most of these compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .
Anti-Cancer Therapies
The pyrazolo[3,4-d]pyrimidine moiety is present in relevant drugs and has been studied in the development of new therapies . For example, Palbociclib, a breast cancer drug developed by Pfizer, is a CDK4/6 inhibitor that targets specific enzymes, called CDK4 and CDK6 . These inhibitors disrupt the signals that stimulate the proliferation of malignant (cancer) cells .
Anti-Arthritis Therapies
Dilmapimod, another compound with a pyrazolo[3,4-d]pyrimidine structure, has potential activity against rheumatoid arthritis .
Biological Activity Studies
The pyridopyrimidine derivatives have shown a therapeutic interest or have already been approved for use as therapeutics . They are used on several therapeutic targets .
Synthesis Studies
The synthetic protocols to prepare these pyridopyrimidine derivatives are of great interest . They are used in the development of new therapies .
Molecular Modeling Investigations
The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds were used in biological and molecular modeling investigations .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-28-13-12-22-21-25-19(24-15-8-10-17(29-2)11-9-15)18-14-23-27(20(18)26-21)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,22,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCBNVHGXDNQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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